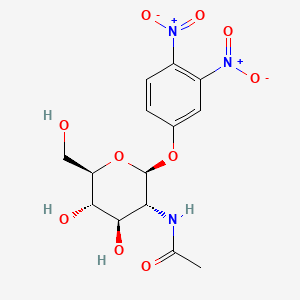

3,4-Dinitrophenyl-N-acetylglucosaminide

Descripción general

Descripción

3,4-Dinitrophenyl-N-acetylglucosaminide, also known as 3,4-DPNAG, is a chemical compound with the CAS Registry Number 71693-36-2 . It is closely related to 4-Nitrophenyl N-acetyl-β-D-glucosaminide, which has the empirical formula C14H18N2O8 and a molecular weight of 342.30 .

Chemical Reactions Analysis

This compound is likely to be involved in reactions similar to those of 4-Nitrophenyl N-acetyl-β-D-glucosaminide, which is a widely used hexosaminidase substrate . Enzymatic action cleaves the glycosidic bond and forms 4-nitrophenolate (pNP), which is measured at 405 nm .Aplicaciones Científicas De Investigación

As a Synthetic Substrate for Enzyme Assays

3,4-Dinitrophenyl-N-acetylglucosaminide (3,4-dnpGlcNAc) has been synthesized and proposed as an artificial substrate for enzymes like N-acetyl-β-d-glucosaminidase (EC 3.2.1.30) and N-acetyl-β-d-hexosaminidase (EC 3.2.1.52). This compound is water-soluble, fairly stable in an aqueous medium, and useful in the direct and sensitive spectrophotometric assay of these enzymes. When 3,4-dnpGlcNAc is hydrolyzed by the enzyme, 3,4-dinitrophenol is released, which absorbs light at a specific wavelength, allowing for the assay of urinary NAGase for diagnostic use (Yagi, Hisada, & Shibata, 1989).

In Glycoside Phosphorylase Identification

A high-throughput screening approach using the activated substrate 2,4-dinitrophenyl β-d-glucoside (DNPGlc) for identifying glycoside phosphorylase activity involved 3,4-dnpGlcNAc. This method, based on the release of 2,4-dinitrophenyl from DNPGlc in the presence of phosphate, aided in identifying genes encoding glycoside phosphorylases, a class of enzymes with potential applications in the production of functional foods, prebiotics, and novel materials (MacDonald et al., 2018).

In Enzyme Inhibition Studies

3,4-dnpGlcNAc has been used in the study of enzyme inhibitors. For instance, the kinetics of enzyme-inhibitor complex formation was observed using 3,4-dnpGlcNAc as the substrate. This approach helped in assessing the inhibitory effects of certain compounds on enzymes and provided insights for further analogue syntheses and potential applications in biological and medical research (Horsch et al., 1993).

In Fluorescence-based Assay Systems

A fluorescence-quenching-based assay system using a derivative of 3,4-dnpGlcNAc was developed for determining the hydrolysis activity of endo-β-N-acetylglucosaminidases. The derivative, when hydrolyzed by the enzyme, resulted in an increase in fluorescence intensity, enabling easy and quantitative evaluation of the enzyme activity. This method proved suitable for high-throughput screening for potential inhibitors of human endo-β-N-acetylglucosaminidases (Ishii et al., 2018).

In Immunological Studies

3,4-dnpGlcNAc and its derivatives have been utilized in immunological studies. For example, the study of antibody-antigen interactions, development of specific antisera, and the creation of monoclonal antibodies often involve the use of haptens like dinitrophenyl, where 3,4-dnpGlcNAc can play a role (Yang et al., 2006).

Propiedades

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(3,4-dinitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O10/c1-6(19)15-11-13(21)12(20)10(5-18)27-14(11)26-7-2-3-8(16(22)23)9(4-7)17(24)25/h2-4,10-14,18,20-21H,5H2,1H3,(H,15,19)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNRVFJBSTVDYLL-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC(=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221918 | |

| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71693-36-2 | |

| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071693362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Dinitrophenyl-N-acetylglucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-{(E)-[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1258248.png)

![(E)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B1258249.png)

![2-[4-[(E)-3-oxo-3-(pyridin-3-ylmethylamino)prop-1-enyl]phenoxy]acetic acid](/img/structure/B1258255.png)

![Cucurbit[10]uril](/img/structure/B1258260.png)